molecular formula C17H11BrN2O2 B12397169 Tau protein aggregation-IN-1

Tau protein aggregation-IN-1

Cat. No.: B12397169
M. Wt: 355.2 g/mol
InChI Key: UUSPZIQJACESNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau protein aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative disease research. This compound is specifically designed to inhibit the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and Corticobasal Degeneration . Tau proteins are microtubule-associated proteins that play a crucial role in stabilizing microtubules in neurons. under pathological conditions, tau proteins can aggregate into insoluble fibrils, leading to neuronal dysfunction and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tau protein aggregation-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar compounds involve organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems. The production process would need to adhere to stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Tau protein aggregation-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C17H11BrN2O2/c18-10-2-4-16-12(6-10)14(8-20-16)13-7-19-15-3-1-9(17(21)22)5-11(13)15/h1-8,19-20H,(H,21,22)

InChI Key

UUSPZIQJACESNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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